molecular formula C13H11Br B13033264 6-bromo-2,3-dihydro-1H-phenalene

6-bromo-2,3-dihydro-1H-phenalene

Cat. No.: B13033264
M. Wt: 247.13 g/mol
InChI Key: NTHZJTNJNMVSIN-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-phenalene is an organic compound with the molecular formula C13H11Br It is a brominated derivative of phenalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydro-1H-phenalene typically involves the bromination of 1-methyl-4-bromonaphthalene. The process begins with the bromination of 1-methyl-4-bromonaphthalene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with benzoyl peroxide as a catalyst. This reaction yields 1-bromomethyl-4-bromonaphthalene. Subsequent alkylation with dimethyl malonate in the presence of sodium methoxide (NaOMe) in methanol (MeOH) and alkaline hydrolysis produces 2-((4-bromonaphthalen-1-yl)methyl)malonic acid. Decarboxylation of this intermediate, followed by acid chloride formation using oxalyl chloride and Friedel-Crafts acylation with aluminum chloride (AlCl3) in dichloromethane, results in 6-bromo-2,3-dihydro-1H-phenalen-1-one. Finally, reduction with sodium borohydride (NaBH4) in methanol and further reduction with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-phenalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as 6-bromo-2,3-dihydro-1H-phenalen-1-ol.

    Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.

    Reduction: Sodium borohydride (NaBH4) and triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 yields 6-bromo-2,3-dihydro-1H-phenalen-1-ol, while oxidation with KMnO4 can produce various oxidized derivatives.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-phenalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1H-phenalene and its derivatives involves interactions with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the presence of a bromine atom, which imparts distinct reactivity and potential applications. Its derivatives are of particular interest in medicinal chemistry and materials science due to their diverse biological activities and potential for further functionalization.

Properties

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-phenalene

InChI

InChI=1S/C13H11Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-8H,1,3-4H2

InChI Key

NTHZJTNJNMVSIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C(C3=CC=C2)Br)C1

Origin of Product

United States

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